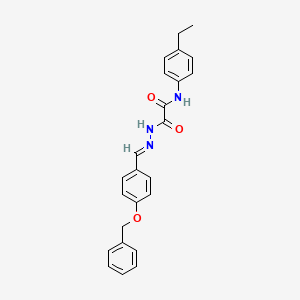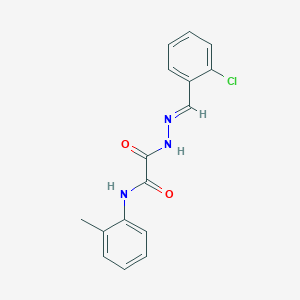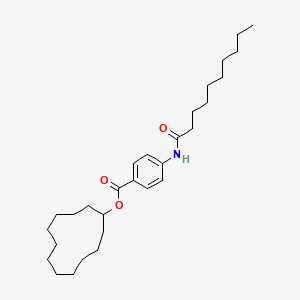![molecular formula C21H17N3O4 B15015779 2-nitro-4-[(E)-(2-phenylhydrazinylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B15015779.png)
2-nitro-4-[(E)-(2-phenylhydrazinylidene)methyl]phenyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-NITRO-4-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENYL 3-METHYLBENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a nitro group, a phenylhydrazone moiety, and a methylbenzoate ester, making it an interesting subject for studies in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 2-NITRO-4-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENYL 3-METHYLBENZOATE typically involves multi-step reactions. The process begins with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the phenylhydrazone moiety through a condensation reaction with phenylhydrazine. Finally, the esterification of the resulting compound with 3-methylbenzoic acid yields the target compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, catalysts, and purification steps .
Chemical Reactions Analysis
2-NITRO-4-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENYL 3-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The phenylhydrazone moiety can be reduced to form corresponding hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho and para to the nitro group. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. .
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-NITRO-4-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENYL 3-METHYLBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The nitro group and phenylhydrazone moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar compounds include other nitro-substituted aromatic esters and phenylhydrazone derivatives. Compared to these compounds, 2-NITRO-4-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENYL 3-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Examples of similar compounds are (E)-1-((2-Phenyl-3H-inden-1-yl)methylene)-4-substitutedthiosemicarbazides and various indole derivatives .
Properties
Molecular Formula |
C21H17N3O4 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
[2-nitro-4-[(E)-(phenylhydrazinylidene)methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C21H17N3O4/c1-15-6-5-7-17(12-15)21(25)28-20-11-10-16(13-19(20)24(26)27)14-22-23-18-8-3-2-4-9-18/h2-14,23H,1H3/b22-14+ |
InChI Key |
NWJGHGFUVNOIBW-HYARGMPZSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=NNC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-bromophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15015698.png)
![Benzaldehyde, 4-dimethylamino-, [3-[4-(2-hydroxyethyl)-1-piperazinyl]-6-nitrophenyl]hydrazone](/img/structure/B15015706.png)
![2-(4-ethyl-2-nitrophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15015717.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015725.png)
![2,4-Diiodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol](/img/structure/B15015740.png)


![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B15015761.png)

![N-(biphenyl-2-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B15015776.png)
![2,4-dibromo-6-{(E)-[(4'-nitrobiphenyl-4-yl)imino]methyl}phenol](/img/structure/B15015786.png)
![ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-(thiophen-2-yl)-4H-pyran-3-carboxylate](/img/structure/B15015798.png)
![2-[(E)-[(2-Hydroxyphenyl)imino]methyl]-6-iodo-4-methylphenol](/img/structure/B15015799.png)

